Rhodblock 1a

Description

Structure

2D Structure

3D Structure

Properties

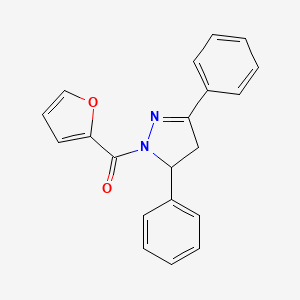

IUPAC Name |

(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-20(19-12-7-13-24-19)22-18(16-10-5-2-6-11-16)14-17(21-22)15-8-3-1-4-9-15/h1-13,18H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIXLXIVAMCBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387961 | |

| Record name | Rhodblock 1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701226-08-6 | |

| Record name | Rhodblock 1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodblock 1a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Rhodblock 1a: A Potent Inhibitor of the Rho Kinase Signaling Pathway in Cytokinesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodblock 1a is a small molecule inhibitor of the Rho kinase (ROCK) signaling pathway, a critical regulator of cell division, specifically during the final stage of cytokinesis. Discovered through a chemical genetic screen designed to identify modulators of the Rho pathway, this compound has emerged as a valuable tool for dissecting the molecular mechanisms of cytokinesis and holds potential for therapeutic applications in areas such as cardiovascular disease and cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

The Rho Kinase (ROCK) Signaling Pathway in Cytokinesis

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that acts as a key downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling cascade plays a pivotal role in regulating the actomyosin contractile ring, a structure essential for the physical separation of daughter cells during cytokinesis.

Activation of RhoA, typically triggered by extracellular signals via G protein-coupled receptors (GPCRs), leads to the recruitment and activation of ROCK. ROCK, in turn, phosphorylates several downstream targets, most notably the myosin light chain (MLC), which promotes actomyosin contractility and the ingression of the cleavage furrow. ROCK also inhibits MLC phosphatase, further enhancing the phosphorylated state of MLC. Disruption of this pathway can lead to defects in cleavage furrow formation and ultimately, cytokinesis failure, resulting in the formation of binucleated cells.

Quantitative Data

This compound was identified in a high-throughput screen for small molecules that affect cytokinesis. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | ~5 µM | HeLa | Cytokinesis Inhibition (Binucleation) |

Note: Further quantitative data such as IC50 against purified ROCK or other kinases were not available in the primary literature.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cytokinesis Inhibition Assay (Binucleation Assay)

This assay is used to quantify the effect of this compound on the completion of cell division by measuring the percentage of binucleated cells.

a. Cell Culture and Treatment:

-

Seed HeLa cells on 96-well plates at a density that allows for cell division without reaching confluency during the experiment.

-

Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Add this compound to the cell culture medium at various concentrations (e.g., in a serial dilution). Include a DMSO-only control.

-

Incubate the cells with the compound for a period that allows for at least one round of cell division (e.g., 24-48 hours).

b. Cell Staining:

-

After incubation, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells twice with PBS.

-

Stain the nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

-

To visualize the cytoplasm and cell boundaries, a counterstain like CellMask™ Green or a tubulin antibody can be used.

c. Imaging and Analysis:

-

Acquire images of the stained cells using a high-content imaging system or a fluorescence microscope.

-

Count the number of mononucleated and binucleated cells in multiple fields of view for each treatment condition.

-

Calculate the percentage of binucleated cells for each concentration of this compound.

-

Plot the percentage of binucleated cells against the log of the compound concentration to determine the EC50 value.

Immunofluorescence Staining for Phosphorylated Myosin Light Chain (pMLC)

This protocol is used to visualize the effect of this compound on the localization of activated myosin, a key downstream target of ROCK.

a. Cell Culture and Treatment:

-

Follow steps 1-4 from the Cytokinesis Inhibition Assay protocol, plating cells on glass coverslips in a multi-well plate.

-

Incubate with this compound for a shorter duration, sufficient to observe effects on signaling (e.g., 1-4 hours).

b. Immunostaining:

-

Fix and permeabilize the cells as described in the binucleation assay protocol.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Incubate with a primary antibody against phosphorylated myosin light chain (e.g., anti-pMLC Ser19) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips on microscope slides using an anti-fade mounting medium.

c. Imaging:

-

Visualize the cells using a confocal or epifluorescence microscope.

-

In control cells undergoing cytokinesis, pMLC should be enriched at the cleavage furrow.

-

In this compound-treated cells, a delocalization or reduction of pMLC at the cleavage furrow is expected.

Conclusion

This compound is a specific and potent inhibitor of the Rho kinase signaling pathway, with a clear effect on cytokinesis. Its ability to induce a binucleated phenotype makes it a valuable chemical probe for studying the intricate processes of cell division. The experimental protocols detailed in this guide provide a framework for researchers to utilize this compound in their own investigations into Rho/ROCK signaling and its role in both normal physiology and disease states. Further characterization of this compound, including its precise binding mode and kinase selectivity profile, will undoubtedly enhance its utility as a research tool and may inform the development of novel therapeutics targeting the Rho pathway.

The Impact of Rhodblock 1a on Cleavage Furrow Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytokinesis, the final stage of cell division, culminates in the formation and ingression of a cleavage furrow, a process meticulously orchestrated by the RhoA signaling pathway. Dysregulation of this pathway is implicated in various pathological conditions, including cancer. Rhodblock 1a, a small molecule inhibitor, has been identified as a disruptor of the Rho kinase signaling pathway, leading to defects in cleavage furrow formation. This technical guide provides an in-depth analysis of the effects of this compound on this critical cellular process, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

The formation of the cleavage furrow is a fundamental process in animal cell division, ensuring the faithful partitioning of the cytoplasm and genetic material into two daughter cells. This event is driven by the contraction of an actin-myosin ring, the assembly and function of which are under the tight control of the RhoA GTPase and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The RhoA-ROCK signaling cascade integrates signals from the mitotic spindle to define the site of furrowing and to regulate the contractility of the actin-myosin ring.

This compound has emerged as a chemical probe that perturbs this pathway, leading to failures in cytokinesis.[1] By interfering with the localization and function of key proteins in the Rho pathway, this compound induces a phenotype characterized by the inability to form a stable and functional cleavage furrow, often resulting in binucleated cells.[1] This guide aims to provide a comprehensive resource for researchers investigating the mechanisms of cytokinesis and for professionals in drug development exploring the therapeutic potential of targeting the Rho-ROCK pathway.

Quantitative Data on the Effects of this compound

While a specific IC50 value for this compound in inhibiting cleavage furrow formation in wild-type cells has not been extensively published, the seminal study by Castoreno et al. (2010) provides valuable data on its effects, particularly in a sensitized genetic background (Rho RNAi). The following tables summarize the available quantitative and qualitative data.

| Parameter | Value/Observation | Cell Type | Reference |

| Synergistic Concentration | Minimally synergistic concentrations with Rho RNAi were used for phenotype analysis. | Drosophila S2 cells | [1] |

| Live-Cell Imaging Conc. | 100 µM | Drosophila S2 cells | [1] |

| Cytokinesis Phenotype | - Failure to form a cleavage furrow.- Formation of a ruptured or partial furrow.- Resulting binucleated cells. | Drosophila S2 cells | [1] |

| Protein Mislocalization | - Phosphorylated Myosin Regulatory Light Chain (pMRLC)- Anillin- Peanut (a septin)- Actin- Partial effect on RhoA localization | Drosophila S2 cells | [1] |

Table 1: Summary of this compound's Effects on Cytokinesis.

Signaling Pathway of Cleavage Furrow Formation and this compound's Point of Intervention

The formation of the cleavage furrow is initiated by the activation of RhoA at the equatorial cortex during anaphase. This process is tightly regulated by guanine nucleotide exchange factors (GEFs), such as Ect2, and GTPase-activating proteins (GAPs). Activated, GTP-bound RhoA then engages its downstream effectors, most notably ROCK.

ROCK, in turn, promotes the assembly and contraction of the actin-myosin ring through two primary mechanisms:

-

Direct phosphorylation of the Myosin Light Chain (MLC) , which enhances myosin II activity.

-

Inhibition of Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1), which also leads to a net increase in phosphorylated MLC.

Furthermore, RhoA activates diaphanous-related formins, which are involved in the nucleation and polymerization of actin filaments for the contractile ring.

This compound acts as an inhibitor within this pathway, upstream of the localization of several cortical proteins.[1] Its effect on the mislocalization of multiple Rho pathway components suggests it may not be a direct ROCK inhibitor but may affect a more upstream component or a process required for the proper assembly of the cytokinetic machinery at the cortex.

Caption: RhoA signaling pathway in cleavage furrow formation and the putative intervention point of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on cleavage furrow formation. These protocols are based on standard procedures and adapted for Drosophila S2 cells.

Cell Culture and RNAi Treatment

This protocol describes the culture of Drosophila S2 cells and the subsequent depletion of Rho1 using RNA interference (RNAi) to sensitize the cells to inhibitors of the Rho pathway.

Caption: Workflow for RNAi sensitization and this compound treatment of S2 cells.

Materials:

-

Drosophila S2 cells

-

Schneider's Drosophila Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

dsRNA targeting Rho1

-

Serum-free medium

-

6-well tissue culture plates

Protocol:

-

Culture Drosophila S2 cells in Schneider's medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 25°C.

-

Seed 1 x 10^6 cells per well in a 6-well plate in 1 mL of serum-free medium.

-

Add 15 µg of dsRNA targeting Rho1 to each well.

-

Incubate for 1 hour at 25°C.

-

Add 2 mL of Schneider's medium containing 10% FBS.

-

Incubate the cells for 3-4 days to allow for protein depletion.

-

After the RNAi incubation period, treat the cells with the desired concentration of this compound for the specified duration before analysis.

Immunofluorescence Staining

This protocol details the steps for fixing and staining this compound-treated S2 cells to visualize key components of the cleavage furrow, such as actin, tubulin, and DNA.

Materials:

-

Poly-L-lysine coated coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

PBS with 0.1% Triton X-100 (PBT)

-

Blocking solution (e.g., 5% BSA in PBT)

-

Primary antibodies (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibodies

-

Phalloidin conjugated to a fluorescent dye (for F-actin)

-

DAPI or Hoechst stain (for DNA)

-

Mounting medium

Protocol:

-

Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with PBT for 10 minutes.

-

Wash three times with PBT.

-

Block with 5% BSA in PBT for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

-

Wash three times with PBT.

-

Incubate with fluorescently labeled secondary antibodies and fluorescently labeled phalloidin in blocking solution for 1-2 hours at room temperature in the dark.

-

Wash three times with PBT.

-

Counterstain with DAPI or Hoechst for 10 minutes.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Image using a fluorescence or confocal microscope.

Live-Cell Imaging

This protocol outlines the procedure for real-time visualization of the effect of this compound on cleavage furrow formation in S2 cells expressing a fluorescently tagged protein, such as GFP-Myosin Regulatory Light Chain (GFP-MRLC).

Materials:

-

Drosophila S2 cells stably expressing GFP-MRLC

-

Glass-bottom imaging dishes

-

Schneider's Drosophila Medium

-

This compound stock solution

-

Live-cell imaging microscope equipped with environmental control (temperature)

Protocol:

-

Plate S2 cells expressing GFP-MRLC (previously treated with Rho1 RNAi if desired) in a glass-bottom imaging dish.

-

Allow the cells to adhere.

-

Replace the medium with fresh Schneider's medium.

-

Mount the dish on the live-cell imaging microscope stage, maintaining the temperature at 25°C.

-

Identify cells in metaphase based on the faint localization of GFP-MRLC to the mitotic spindle.

-

Acquire baseline images.

-

Carefully add this compound to the medium to achieve the final desired concentration (e.g., 100 µM).

-

Immediately begin time-lapse imaging, capturing images every 1-2 minutes through mitosis and cytokinesis.

-

Analyze the resulting image series for defects in cleavage furrow formation, ingression, and stability.

Conclusion

This compound serves as a valuable tool for dissecting the intricate molecular events governing cleavage furrow formation. Its ability to disrupt the localization of multiple components of the Rho signaling pathway highlights the complex interplay required for successful cytokinesis. The data and protocols presented in this guide offer a comprehensive framework for researchers to investigate the mechanism of action of this compound and to further explore the Rho-ROCK pathway as a potential therapeutic target. Further quantitative studies are warranted to precisely define the dose-dependent effects and the direct molecular target of this compound, which will undoubtedly provide deeper insights into the regulation of cell division.

References

Investigating Cytokinesis with Rhodblock 1a: A Technical Guide

Introduction

Cytokinesis is the final and indispensable step of cell division, resulting in the physical separation of two daughter cells. The process is orchestrated by a complex network of signaling pathways that ensure the precise formation and constriction of a contractile actomyosin ring. Central to this regulation is the Rho GTPase signaling pathway, which controls the localization and activation of key cytokinetic proteins. Dysregulation of this pathway can lead to cytokinesis failure, resulting in aneuploidy and polyploidy, hallmarks of many cancers.[1]

Rhodblock 1a is a small molecule inhibitor identified through a chemical genetic screen designed to target the Rho pathway in Drosophila S2 cells.[2] It serves as a valuable tool for dissecting the intricate molecular events governing cytokinesis. Unlike broad-spectrum inhibitors, this compound exhibits a specific mode of action, disrupting the proper localization of crucial Rho pathway proteins at the cleavage furrow without directly inhibiting Rho kinase (ROCK).[2] This makes it an ideal probe for investigating the upstream regulatory mechanisms that ensure the spatial and temporal fidelity of contractile ring assembly. This guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in cytokinesis research.

Mechanism of Action

This compound disrupts cytokinesis by interfering with the proper localization of key components of the Rho signaling pathway at the cell equator.[2] The RhoA pathway is the master regulator of contractile ring formation.[3] It is activated at the equatorial cortex by the guanine nucleotide exchange factor (GEF) Ect2, which in turn activates RhoA.[3] Active, GTP-bound RhoA then recruits and activates downstream effectors, including formins for actin polymerization and Rho-associated kinase (ROCK) to phosphorylate the myosin light chain (MLC), leading to myosin II activation and contraction of the actomyosin ring.[3][4]

Studies have shown that this compound does not inhibit ROCK directly. Instead, it appears to act upstream in the pathway, causing the mislocalization of several proteins essential for cytokinesis.[2] In this compound-treated cells, proteins such as the septin Peanut and the GTPase-activating protein RacGAP, which are normally concentrated at the cleavage furrow, are found mislocalized to midzone microtubules.[2] This suggests that this compound disrupts the mechanism responsible for delivering or anchoring these cortical Rho pathway proteins to the equatorial plasma membrane.[2] By preventing the correct spatial organization of these components, this compound effectively inhibits the formation of a functional contractile ring, leading to cytokinesis failure.[2]

Visualizing the RhoA Signaling Pathway in Cytokinesis

Caption: The core RhoA signaling cascade that drives contractile ring formation during cytokinesis.

Proposed Mechanism of this compound

Caption: this compound disrupts the delivery of cortical proteins, causing their mislocalization and subsequent cytokinesis failure.

Quantitative Data Summary

The following table summarizes the quantitative data reported for this compound from the primary screening study. The compound was identified and characterized in a chemical genetic screen using Drosophila S2 cells sensitized by Rho1 RNA interference (RNAi).

| Parameter | Cell Line | Condition | Value/Effect | Reference |

| Screening Concentration | Drosophila S2 | Rho1 RNAi sensitized | 50 µM | [2] |

| Minimally Synergistic Concentration | Drosophila S2 | Rho1 RNAi sensitized | 50 µM | [2] |

| Live Imaging Concentration | Drosophila S2 (GFP-MRLC) | Rho1 RNAi sensitized | 50 µM | [2] |

| Effect on Cytokinesis | Drosophila S2 (GFP-MRLC) | Live-cell imaging | Failure to form furrow or formation of a brief, partial furrow. | [2] |

| Effect on Protein Localization | Drosophila S2 | 4h treatment after Rho RNAi | Mislocalization of Septin (Peanut) and RacGAP to midzone microtubules. | [2] |

Experimental Protocols

The following protocols are adapted from the methodologies used in the discovery and characterization of this compound and are intended to serve as a guide for researchers.[2]

Drosophila S2 Cell Culture and Drug Treatment

This protocol outlines the basic culture of Drosophila S2 cells and the application of this compound.

Materials:

-

Drosophila S2 Cells

-

Schneider's Drosophila Medium

-

10% Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

T25 or T75 culture flasks

-

This compound (stock solution in DMSO)

-

6-well or 12-well tissue culture plates

Procedure:

-

Culture S2 cells in Schneider's medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 25°C in non-vented flasks.

-

Passage cells every 2-3 days, maintaining a density between 2 x 10⁶ and 8 x 10⁶ cells/mL.

-

For experiments, seed cells in multi-well plates at a density of 1-2 x 10⁶ cells/mL.

-

Prepare working solutions of this compound by diluting the DMSO stock in culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. A vehicle control (DMSO only) should always be run in parallel.

-

Add the diluted this compound or vehicle control to the cell culture wells to achieve the desired final concentration (e.g., 50 µM).

-

Incubate the cells for the desired treatment duration (e.g., 4 hours for immunofluorescence or as determined for live imaging) before proceeding with analysis.

Immunofluorescence Staining of Cytokinesis Proteins

This protocol allows for the visualization of protein localization following this compound treatment.

Materials:

-

Poly-L-lysine coated coverslips in a 12-well plate

-

Treated S2 cells (from Protocol 1)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibodies (e.g., anti-α-tubulin, anti-Peanut, anti-RacGAP)

-

Fluorophore-conjugated secondary antibodies

-

DAPI or Hoechst stain for DNA

-

Mounting medium

Procedure:

-

Seed S2 cells onto poly-L-lysine coated coverslips and allow them to adhere for at least 1 hour.

-

Treat the cells with this compound as described in Protocol 1.

-

After treatment, aspirate the medium and wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS, with the second wash including DAPI or Hoechst stain to label the DNA.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image using a fluorescence or confocal microscope.

Live-Cell Imaging of Cytokinesis

This protocol is for observing the real-time effects of this compound on dividing cells.

Materials:

-

S2 cells stably expressing a fluorescently tagged protein of interest (e.g., GFP-Myosin Regulatory Light Chain, GFP-MRLC)

-

Glass-bottom imaging dishes

-

Complete Schneider's medium

-

This compound solution

-

A live-cell imaging microscope system equipped with environmental control (25°C).

Procedure:

-

Seed the fluorescently labeled S2 cells in a glass-bottom dish.

-

Identify cells in the desired mitotic stage (e.g., metaphase) using the microscope. The faint localization of GFP-MRLC to the mitotic spindle can be used as a marker.[2]

-

Once a target cell is identified, carefully add the pre-warmed this compound solution to the dish to reach the final desired concentration.

-

Immediately begin time-lapse imaging, capturing images at appropriate intervals (e.g., every 30-60 seconds) to observe the progression of mitosis and cytokinesis.

-

Continue imaging until the cell has either completed or failed cytokinesis.

-

Analyze the resulting image series to determine the precise effects of the compound on furrow ingression, cell elongation, and protein dynamics.

Experimental Workflow Visualization

Caption: A generalized workflow for studying the effects of this compound on cytokinesis in cultured cells.

References

- 1. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spatiotemporal Regulation of RhoA during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transforming protein RhoA - Wikipedia [en.wikipedia.org]

The Potential of Targeting RhoA Signaling in Cancer Cell Line Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras homolog (Rho) family of small GTPases, particularly RhoA, are pivotal regulators of fundamental cellular processes, including cytoskeletal dynamics, cell cycle progression, migration, and apoptosis.[1][2] Dysregulation of RhoA signaling is a common feature in a multitude of human cancers, where it often contributes to tumor initiation, progression, and metastasis.[1][3] Consequently, the RhoA signaling pathway has emerged as a promising target for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of the role of RhoA in cancer cell lines, methodologies for its investigation, and the therapeutic potential of its inhibition.

The Role of RhoA in Cancer

RhoA functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] This cycle is tightly regulated by three classes of proteins: Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, activating RhoA.[2][4] GTPase-activating proteins (GAPs) enhance the intrinsic GTPase activity of RhoA, leading to its inactivation.[2][4] Guanine nucleotide dissociation inhibitors (GDIs) sequester inactive RhoA in the cytoplasm.[2][4]

In cancer, RhoA is frequently overexpressed and hyperactivated.[1] Activated RhoA interacts with downstream effectors, most notably Rho-associated coiled-coil containing protein kinase (ROCK) and mammalian diaphanous-related formin (mDia), to mediate its effects on the actin cytoskeleton, promoting the formation of stress fibers and focal adhesions.[1][3] This contributes to increased cell motility and invasion, hallmarks of metastatic cancer.[3] Furthermore, the RhoA/ROCK pathway plays a crucial role in cell proliferation and survival by influencing cell cycle progression and inhibiting apoptosis.[1][5]

Quantitative Data on RhoA Inhibition in Cancer Cell Lines

The following table summarizes the effects of inhibiting RhoA signaling in various cancer cell lines, as reported in the literature.

| Cell Line | Cancer Type | Inhibitor | Concentration | Effect | Reference |

| SPCA1 | Lung Carcinoma | RhoA siRNA | Not Specified | Increased apoptosis, Decreased proliferation, Caspase-3 activation, Decreased phospho-STAT3 | [5][6] |

| Hepatocellular Carcinoma Cells | Liver Cancer | Y-27632 (ROCK inhibitor) | Not Specified | Reduced intrahepatic metastasis in a mouse model | [1] |

| A549 | Lung Carcinoma | Y-27632 (ROCK inhibitor) | Not Specified | Enhanced cisplatin-induced cytotoxicity | [1] |

| Highly Metastatic Breast Cancer Cells | Breast Cancer | ZINC69391 (Rac1 inhibitor) | Not Specified | Inhibition of cell cycle progression, proliferation, and migration; Reduced lung metastasis in a mouse model | [7] |

| Tamoxifen-resistant Breast Cancer Cells | Breast Cancer | 1A-116 (Rac1 inhibitor) | Not Specified | Antimetastatic properties in vitro and in vivo | [7] |

Key Experimental Protocols

Assessment of Apoptosis by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells following the inhibition of RhoA signaling.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., SPCA1) in 6-well plates and culture until they reach 70-80% confluency. Treat the cells with a RhoA inhibitor (e.g., RhoA siRNA or a small molecule inhibitor) for the desired time period. Include a negative control group (e.g., scrambled siRNA or vehicle control).

-

Cell Harvesting: After treatment, detach the cells using trypsin-EDTA and collect them by centrifugation.

-

Staining: Resuspend the cell pellet in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Components

Objective: To determine the effect of RhoA inhibition on the expression and phosphorylation status of downstream signaling proteins.

Methodology:

-

Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., RhoA, phospho-STAT3, Caspase-3, total STAT3).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

RhoA Signaling Pathway in Cancer

Caption: The RhoA signaling pathway in cancer.

Experimental Workflow for Assessing the Effects of RhoA Inhibition

References

- 1. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RhoA inhibits apoptosis and increases proliferation of cultured SPCA1 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RhoA inhibits apoptosis and increases proliferation of cultured SPCA1 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho GTPases as therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Rhodblock 1a: A Technical Guide to its Interaction with Rho Kinase (ROCK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodblock 1a is a small molecule inhibitor of the Rho kinase (ROCK) signaling pathway, identified for its role in disrupting cytokinesis. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with its target protein, ROCK. While direct quantitative binding data and a definitive binding site for this compound are not yet publicly available, this document outlines the established role of this compound as a ROCK pathway inhibitor, details experimental protocols for its characterization, and proposes computational approaches to elucidate its precise binding mechanism.

Introduction to this compound and its Target

This compound is a chemical probe that has been shown to interfere with the Rho kinase signaling pathway.[1] This pathway is a critical regulator of various cellular processes, including cell division, migration, and contraction. The primary target of this compound is believed to be the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2. These serine/threonine kinases are key downstream effectors of the small GTPase RhoA.[2]

The inhibition of the ROCK signaling pathway by this compound leads to distinct phenotypic effects, most notably the disruption of normal cleavage furrow formation during cytokinesis, resulting in binucleated cells.[1] This specific activity makes this compound a valuable tool for studying the intricate mechanisms of cell division and a potential starting point for the development of therapeutics targeting diseases associated with aberrant ROCK signaling, such as cancer and cardiovascular diseases.

Quantitative Data (Hypothetical)

As of the latest available information, specific quantitative binding data for this compound, such as its IC50 or Ki value against ROCK1 and ROCK2, have not been published. The initial discovery of this compound was through a phenotypic screen where it was found to be active at a concentration of 100 µM and showed synergistic effects with Rho RNAi at 10 µM.

To facilitate future research and provide a framework for comparison, the following table illustrates how such data, once determined, could be presented:

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| This compound | ROCK1 | In vitro Kinase Assay | To be determined | To be determined | |

| This compound | ROCK2 | In vitro Kinase Assay | To be determined | To be determined | |

| Control Inhibitor (e.g., Y-27632) | ROCK1 | In vitro Kinase Assay | Value | Value | [3] |

| Control Inhibitor (e.g., Y-27632) | ROCK2 | In vitro Kinase Assay | Value | Value | [3] |

Experimental Protocols

To determine the quantitative binding affinity of this compound for ROCK kinases, a variety of in vitro kinase assays can be employed. Below are detailed methodologies for commonly used assays.

In Vitro ROCK Kinase Inhibition Assay (ELISA-based)

This assay measures the ability of an inhibitor to block the phosphorylation of a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

Materials:

-

Recombinant human ROCK1 or ROCK2 enzyme

-

MYPT1 substrate (recombinant)

-

ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound (and other test compounds) dissolved in DMSO

-

96-well microtiter plates coated with MYPT1

-

Anti-phospho-MYPT1 antibody (specific for the ROCK phosphorylation site)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the final desired concentrations.

-

Kinase Reaction:

-

Add 50 µL of diluted this compound or control inhibitor to the MYPT1-coated wells.

-

Add 25 µL of recombinant ROCK enzyme (at a pre-determined optimal concentration) to each well.

-

Initiate the reaction by adding 25 µL of ATP solution (at a concentration near the Km for ROCK).

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 100 µL of diluted anti-phospho-MYPT1 antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times.

-

Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells three times.

-

Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 100 µL of stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Visualizations

This compound exerts its effect by inhibiting the ROCK signaling pathway, which plays a central role in regulating the actin cytoskeleton.

References

Methodological & Application

Rhodblock 1a: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodblock 1a is a small molecule inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. The Rho/ROCK pathway is a critical regulator of various cellular processes, including cell shape, motility, and proliferation. Dysregulation of this pathway is implicated in numerous diseases, including cancer and cardiovascular disorders. This compound interferes with the normal formation of the cleavage furrow during cell division by disrupting the localization and function of Rho pathway proteins. This can lead to the formation of binucleated cells, making it a valuable tool for studying cytokinesis and exploring therapeutic interventions targeting cell division. These application notes provide detailed protocols for utilizing this compound in cell culture for cytotoxicity and cell migration assays.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, act as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. Upon activation by upstream signals such as growth factors, cytokines, and hormones, RhoA-GTP binds to and activates its downstream effector, ROCK. ROCK, in turn, phosphorylates a multitude of substrates, leading to the regulation of actin cytoskeleton dynamics, myosin light chain (MLC) phosphorylation, and gene transcription. This cascade of events influences cell contraction, stress fiber formation, and cell migration.

Application Notes and Protocols for Dissolving Rhodblock 1a in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodblock 1a is a small molecule inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. By interfering with the localization and function of Rho pathway proteins, this compound disrupts the formation of the cleavage furrow during cytokinesis, leading to the formation of binucleate cells. This property makes it a valuable tool for studying cell division mechanisms and a potential candidate for research in areas such as cardiovascular diseases and cancer. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for dissolving this compound in dimethyl sulfoxide (DMSO) for use in cell-based assays.

Quantitative Data Summary

For ease of reference, the key quantitative data for the preparation of this compound solutions are summarized in the table below.

| Parameter | Value | Source |

| Molecular Weight | 316.35 g/mol | Vendor Data |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General Practice |

| Recommended Stock Concentration | 10 mM | General Practice |

| Typical Working Concentration | 10 µM - 100 µM | |

| Final DMSO Concentration in Culture | < 0.5% (v/v) | General Practice |

| Storage of Stock Solution | -20°C or -80°C | General Practice |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

-

Calibrated pipettes

-

Cell culture medium appropriate for the cell line being used

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass = 0.010 mol/L x 0.001 L x 316.35 g/mol = 0.0031635 g = 3.16 mg

-

-

Accurately weigh out 3.16 mg of this compound powder using an analytical balance. For best results, weigh a slightly larger amount and adjust the volume of DMSO accordingly.

-

-

Dissolving the Compound:

-

Transfer the weighed this compound powder into a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the tube.

-

Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Storage of the Stock Solution:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

-

Protocol for Preparing Working Solutions for Cell-Based Assays

-

Determine the Final Working Concentration:

-

Based on published literature, typical working concentrations for this compound in cell-based assays range from 10 µM to 100 µM. The optimal concentration should be determined empirically for your specific cell line and experimental conditions.

-

-

Diluting the Stock Solution:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration.

-

Example for a 10 µM final concentration in 1 mL of medium:

-

Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

-

Example for a 100 µM final concentration in 1 mL of medium:

-

Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

-

-

-

Important Consideration for Final DMSO Concentration:

-

It is crucial to maintain a low final concentration of DMSO in the cell culture to minimize solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.5% (v/v), and a vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

-

Visualizations

Experimental Workflow for Solution Preparation

Caption: Workflow for preparing this compound stock and working solutions.

Rho Kinase (ROCK) Signaling Pathway

Caption: Simplified Rho Kinase (ROCK) signaling pathway and the inhibitory action of this compound.

Rhodblock 1a: Application Notes for Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rhodblock 1a is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and apoptosis. Due to the absence of specific stability and storage data for this compound, this document provides a comprehensive guide based on best practices and available data for analogous small molecule ROCK inhibitors such as Y-27632, Fasudil, and H-1152. These protocols and recommendations are intended to ensure the consistent performance and longevity of the compound in a research setting.

I. Stability and Storage Conditions

Proper storage is critical to maintain the integrity and activity of this compound. The stability of the compound is dependent on whether it is in solid form or in solution, as well as the storage temperature and exposure to light.

Storage of Lyophilized Powder

The lyophilized powder form of this compound is the most stable for long-term storage. To prevent degradation from moisture and light, the following conditions are recommended.

Table 1: Recommended Storage Conditions for Lyophilized this compound

| Storage Condition | Temperature | Duration | Notes |

| Long-Term Storage | -20°C | Up to 4 years[1] | Store in a tightly sealed vial with a desiccant. Protect from light. |

| Short-Term Storage | 4°C | Several weeks | Store in a desiccator, protected from light. |

| Shipping | Room Temperature | Duration of transit | The compound is generally stable at ambient temperature for short periods.[1] Upon receipt, store as recommended for long-term storage. |

Storage of Stock Solutions

Once reconstituted, the stability of this compound in solution is more limited and is highly dependent on the solvent and storage temperature. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is crucial to aliquot the stock solution into single-use volumes.[2][3][4][5][6][7][8]

Table 2: Representative Storage Guidelines for this compound Stock Solutions

| Solvent | Concentration | Storage Temperature | Stability |

| DMSO | 10-50 mM | -80°C | Up to 1 year[2][8][9] |

| DMSO | 10-50 mM | -20°C | Up to 1 month[2][6][9][10] |

| Sterile Water/PBS | 1-10 mM | -20°C | Up to 12 months[4][5][11] |

| Sterile Water/PBS | 4°C | Up to 2 weeks | For immediate or short-term use. |

Note: The stability of solutions can be formulation-dependent. It is recommended to perform a stability test for your specific experimental conditions.

II. Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound

This protocol outlines the steps for preparing a concentrated stock solution from the lyophilized powder.

Materials:

-

Vial of lyophilized this compound

-

Anhydrous, sterile dimethyl sulfoxide (DMSO) or sterile water/PBS

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation of moisture.

-

Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.

-

Under sterile conditions, add the calculated volume of the appropriate solvent (e.g., DMSO or sterile water) to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Gently vortex or sonicate the vial to ensure complete dissolution of the compound. Visually inspect the solution to ensure there are no particulates.

-

Aliquot the stock solution into single-use, tightly sealed polypropylene tubes.

-

Label the aliquots clearly with the compound name, concentration, date, and solvent.

-

Store the aliquots at the recommended temperature as outlined in Table 2.

Protocol for Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To determine the degradation profile of this compound and establish a stability-indicating analytical method.

Workflow for Stability Assessment:

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water, 50:50 v/v).

-

Forced Degradation Studies:

-

Acidic/Basic Hydrolysis: Add an equal volume of 0.1 M HCl or 0.1 M NaOH to the stock solution. Incubate at 60°C for 24 hours. Neutralize the solutions before analysis.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the stock solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

-

-

HPLC Analysis:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Use a UV detector to monitor the elution profile at a wavelength determined by the UV spectrum of this compound.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples with that of an unstressed control.

-

Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.

-

Identify and quantify any degradation products.

-

Table 3: Typical Stress Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Parameter | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |

| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |

| Oxidation | 3% H₂O₂ | 24 hours at RT |

| Thermal | 80°C | 48 hours |

| Photolytic | UV light (254 nm) | 24 hours |

III. Mechanism of Action: The Rho Kinase (ROCK) Signaling Pathway

This compound exerts its biological effects by inhibiting the Rho kinase (ROCK). The ROCK signaling pathway is a key regulator of the actin cytoskeleton and is involved in a multitude of cellular functions.

Pathway Description: Extracellular signals activate G protein-coupled receptors (GPCRs), which in turn activate guanine nucleotide exchange factors (GEFs). GEFs promote the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation. Active RhoA-GTP then binds to and activates ROCK. ROCK phosphorylates downstream substrates, including myosin light chain (MLC) and myosin phosphatase target subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contractility, leading to the formation of stress fibers and focal adhesions. Phosphorylation of MYPT1 inhibits myosin light chain phosphatase (MLCP), further increasing the levels of phosphorylated MLC. This compound inhibits ROCK, thereby preventing these downstream events and modulating cellular functions such as contraction and migration.

Disclaimer: The information provided in this document is for research use only and is not intended for diagnostic or therapeutic purposes. The stability and storage recommendations are based on data from analogous compounds and general best practices. It is highly recommended that users perform their own stability studies to determine the optimal conditions for their specific applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Fasudil hydrochloride |HA 1077; 1-(5-Isoquinolinesulfonyl)homopiperazine, Monohydrochloride salt | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]

- 11. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols: Using Rhodblock 1a in Live-Cell Imaging Studies

A thorough search for a specific molecule or product named "Rhodblock 1a" for use in live-cell imaging studies did not yield any specific results. The scientific and commercial databases searched do not contain a readily identifiable chemical probe, fluorescent dye, or inhibitor with this designation. Therefore, detailed application notes and protocols for a substance named "this compound" cannot be provided at this time.

The search results did, however, provide extensive information on related topics that are crucial for researchers, scientists, and drug development professionals engaged in live-cell imaging. This includes information on:

-

Rhodamine-based fluorescent dyes: Rhodamines are a class of fluorescent dyes widely used in live-cell imaging due to their brightness and photostability.[1][2]

-

Live-cell imaging techniques and protocols: General protocols and best practices for live-cell imaging are available, covering aspects from cell preparation to image acquisition and analysis.[3][4][5][6]

-

Rho GTPase signaling: The "Rho" in "Rhodblock" might suggest a potential connection to the Rho family of small GTPases, which are key regulators of the actin cytoskeleton and are implicated in cancer.[7]

Given the user's interest in a potential "this compound," it is possible that this is a novel or internal compound name not yet in the public domain, or a misspelling of an existing product.

For researchers interested in studying Rho GTPase signaling using live-cell imaging, a general workflow is outlined below. This workflow is based on common practices in the field and can be adapted for specific small molecule inhibitors of Rho GTPases.

General Experimental Workflow for Studying Rho GTPase Inhibition in Live Cells

This protocol provides a general framework for imaging the effects of a hypothetical Rho GTPase inhibitor on the cellular cytoskeleton.

Caption: General workflow for live-cell imaging of Rho GTPase inhibition.

Hypothetical Signaling Pathway of RhoA Inhibition

The RhoA signaling pathway is a critical regulator of actin-myosin contractility. An inhibitor of RhoA would be expected to disrupt this pathway, leading to changes in cell morphology.

Caption: Hypothetical inhibition of the RhoA signaling pathway by "this compound".

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that would be relevant for characterizing a novel Rho GTPase inhibitor in live-cell imaging studies.

Table 1: Optimal Concentration and Incubation Time

| Parameter | Value | Notes |

| Working Concentration | 1 - 10 µM | Determined by dose-response experiments. |

| Incubation Time | 30 min - 4 hours | Time-dependent effects should be monitored. |

| Solvent | DMSO | Ensure final DMSO concentration is non-toxic to cells (<0.1%). |

Table 2: Recommended Filter Sets for Common Fluorophores

| Fluorophore | Excitation (nm) | Emission (nm) | Recommended Filter Set |

| GFP / Alexa Fluor 488 | 488 | 509 | FITC / GFP |

| RFP / mCherry | 561 | 587 | TRITC / RFP |

| DAPI / Hoechst | 358 | 461 | DAPI |

Detailed Experimental Protocols (General)

Protocol 1: Live-Cell Staining with a Cytoskeletal Marker

-

Cell Preparation: a. Plate cells on glass-bottom imaging dishes 24-48 hours prior to the experiment to achieve 50-70% confluency. b. If using a fluorescent protein biosensor (e.g., LifeAct-GFP), transfect the cells according to the manufacturer's protocol 24 hours before imaging.

-

Staining (if not using a fluorescent protein): a. Prepare a 1X staining solution of a live-cell compatible cytoskeletal probe (e.g., a silicon-rhodamine-based actin probe) in pre-warmed imaging medium. b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator. d. Wash the cells twice with pre-warmed imaging medium.

-

Inhibitor Treatment: a. Prepare a working solution of the Rho GTPase inhibitor in pre-warmed imaging medium. b. Add the inhibitor solution to the cells.

-

Imaging: a. Place the imaging dish on the stage of a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2). b. Acquire images at desired time intervals using the appropriate filter sets.

Protocol 2: Cytotoxicity Assay

-

Cell Preparation: a. Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Allow cells to adhere overnight.

-

Inhibitor Treatment: a. Prepare a serial dilution of the Rho GTPase inhibitor in culture medium. b. Add the different concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO). c. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: a. Use a commercially available cell viability reagent (e.g., based on resazurin or ATP measurement) according to the manufacturer's protocol. b. Read the plate on a plate reader.

-

Data Analysis: a. Calculate the percentage of viable cells relative to the vehicle control. b. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).

Should "this compound" be identified as a specific, commercially available, or published compound, these application notes and protocols will be updated accordingly with specific data and methodologies. Researchers are encouraged to consult the manufacturer's data sheet or relevant publications for any newly available compound.

References

- 1. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]

- 3. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. youtube.com [youtube.com]

- 6. rheniumbio.co.il [rheniumbio.co.il]

- 7. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Smooth Muscle Contraction with Rhodblock 1a, a Rho-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smooth muscle contraction is a fundamental physiological process regulating a wide range of bodily functions, from blood pressure to gastrointestinal motility. Dysregulation of smooth muscle contraction is implicated in various pathologies, including hypertension, asthma, and gastrointestinal disorders. The RhoA/Rho-kinase (ROCK) signaling pathway is a critical regulator of smooth muscle contraction, primarily by sensitizing the contractile apparatus to calcium. This "calcium sensitization" is achieved through the inhibition of myosin light chain phosphatase (MLCP), leading to increased phosphorylation of the 20 kDa myosin light chain (MLC20) and sustained contraction.[1][2][3][4]

Rhodblock 1a is an inhibitor of the Rho-kinase signaling pathway.[5] By targeting ROCK, this compound is a valuable tool for investigating the role of the RhoA/ROCK pathway in smooth muscle physiology and pathophysiology. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its effects on smooth muscle contraction. While specific quantitative data for this compound is limited in the current literature, this document provides generalized protocols and representative data from studies with other well-characterized ROCK inhibitors to guide researchers in their experimental design.

Mechanism of Action

The contraction of smooth muscle is primarily regulated by the phosphorylation of MLC20, a process controlled by the balance of activity between myosin light chain kinase (MLCK) and MLCP.[3][6] While MLCK is primarily activated by an increase in intracellular calcium ([Ca2+]i), the RhoA/ROCK pathway modulates contraction by inhibiting MLCP.[2][4]

Agonist stimulation of G-protein coupled receptors (GPCRs) on the smooth muscle cell surface can activate the small GTPase RhoA.[1][4] Activated RhoA (RhoA-GTP) in turn activates its downstream effector, Rho-kinase (ROCK).[1][4] ROCK then phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of MLCP, which inhibits the phosphatase's activity.[4][7] This inhibition of MLCP leads to a net increase in MLC20 phosphorylation for a given level of [Ca2+]i, resulting in calcium sensitization and enhanced smooth muscle contraction.[2][4][8]

This compound, as a Rho-kinase inhibitor, is expected to block this signaling cascade, leading to a decrease in MLC20 phosphorylation and subsequent relaxation of smooth muscle, particularly in the context of agonist-induced, calcium-sensitized contractions.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table presents representative data for other known Rho-kinase inhibitors to illustrate the expected effects on smooth muscle contraction. Researchers should generate similar data for this compound in their specific experimental system.

| Inhibitor | Tissue/Cell Type | Parameter | Agonist | Value | Reference |

| GSK 576371 | Rabbit Detrusor Muscle | IC50 (Frequency of Spontaneous Contractions) | - | 0.17 µM | [9] |

| GSK 576371 | Rabbit Detrusor Muscle | IC50 (Force of Spontaneous Contractions) | - | 0.023 µM | [9] |

| Y-27632 | Rabbit Detrusor Muscle | Inhibition of Carbachol-induced Contraction | Carbachol | ~25% at 0.01 µM | [9] |

| Fasudil | Rat Femoral Artery | BP Reduction | - | Dose-dependent | [2] |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on smooth muscle contraction.

Isolated Tissue Bath for Measuring Smooth Muscle Contraction

This protocol is used to measure the isometric contraction of isolated smooth muscle strips in response to agonists and the inhibitory effect of this compound.[10]

Materials:

-

Isolated tissue bath system with force transducers

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2

-

Smooth muscle tissue (e.g., rat aorta, guinea pig trachea)

-

Agonist (e.g., Phenylephrine, Carbachol)

-

This compound

-

Dissection tools

Procedure:

-

Tissue Preparation: Euthanize the animal according to institutional guidelines and dissect the desired smooth muscle tissue in cold PSS.[5] Carefully clean the tissue of adherent connective and adipose tissue and cut into strips or rings of appropriate size.

-

Mounting: Mount the tissue strips in the tissue baths containing PSS at 37°C and aerated with 95% O2 / 5% CO2. Attach one end to a fixed hook and the other to a force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a determined optimal resting tension (e.g., 1-2 grams for rat aorta).[5] Wash the tissues with fresh PSS every 15-20 minutes.

-

Viability Test: Contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to check for viability. Wash the tissues and allow them to return to baseline.

-

Experiment:

-

Pre-incubate the tissues with different concentrations of this compound or vehicle for a specified time (e.g., 20-30 minutes).

-

Generate a cumulative concentration-response curve to an agonist (e.g., phenylephrine for vascular smooth muscle).

-

-

Data Analysis: Record the contractile force using a data acquisition system. Analyze the data to determine parameters such as EC50 and maximal response (Emax) in the presence and absence of this compound.

Western Blot for Myosin Light Chain (MLC20) and MYPT1 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of MLC20 and MYPT1, key downstream targets of the Rho-kinase pathway.

Materials:

-

Smooth muscle tissue or cultured smooth muscle cells

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-phospho-MLC20 (Thr18/Ser19), anti-total-MLC20, anti-phospho-MYPT1 (Thr853), anti-total-MYPT1

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Treat smooth muscle strips or cultured cells with agonist and/or this compound for the desired time. Immediately freeze the tissues in liquid nitrogen or place cells on ice.

-

Lysis: Homogenize the tissue or lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

Conclusion

This compound presents a promising tool for dissecting the intricate role of the RhoA/Rho-kinase signaling pathway in smooth muscle contraction. The protocols outlined in these application notes provide a solid foundation for researchers to investigate the efficacy and mechanism of action of this compound. By employing these methodologies, scientists can further elucidate the physiological and pathological significance of Rho-kinase in smooth muscle and evaluate the therapeutic potential of its inhibitors.

References

- 1. Inhibition of RhoA/Rho kinase pathway and smooth muscle contraction by hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Basal and Activated Calcium Sensitization Mediated by RhoA/Rho Kinase Pathway in Rats with Genetic and Salt Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic regulation of myosin light chain phosphorylation by Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Rho-kinase inhibition on myosin light chain phosphorylation and obstruction-induced detrusor overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration and Dosage of Novel Kinase Inhibitors in Animal Models

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration and dosage evaluation of novel kinase inhibitors, exemplified by the hypothetical compound "Rhodblock 1a," in preclinical animal models. The objective is to guide researchers, scientists, and drug development professionals in designing and executing robust in vivo studies to assess the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles of new chemical entities. The protocols outlined herein are based on established methodologies in preclinical pharmacology and toxicology.[1][2]

Compound Information

| Compound Name | Target | Molecular Weight | Formulation |

| This compound | Hypothetical: Rho-associated coiled-coil containing protein kinase (ROCK) | 450.5 g/mol | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |

In Vivo Study Objectives

The primary objectives for the in vivo evaluation of a novel kinase inhibitor such as this compound include:

-

To determine the maximum tolerated dose (MTD) and dose-limiting toxicities. [1][3]

-

To characterize the pharmacokinetic (PK) profile (absorption, distribution, metabolism, and excretion). [4][5][6]

-

To establish a dose-response relationship for target engagement and pharmacological effect (pharmacodynamics - PD). [1]

-

To evaluate the preliminary anti-tumor efficacy or therapeutic effect in relevant animal models. [2]

Experimental Protocols

Animal Models

The selection of an appropriate animal model is critical for the translational relevance of the study.[2][4] Common models for oncology and other indications include:

| Animal Model | Strain | Rationale |

| Mouse | CD-1, C57BL/6, BALB/c (athymic nude) | Widely used for PK, MTD, and xenograft efficacy studies.[4] |

| Rat | Sprague-Dawley, Wistar | Preferred for toxicology and safety pharmacology studies due to larger size for blood sampling.[4] |

Animal Husbandry: Animals should be housed in AAALAC-accredited facilities with controlled temperature, humidity, and a 12-hour light/dark cycle.[2] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Dose Formulation

The following is a general protocol for formulating a hydrophobic compound like this compound for in vivo administration:

-

Weigh the required amount of this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of dimethyl sulfoxide (DMSO) to dissolve the compound.

-

Sequentially add polyethylene glycol 300 (PEG300), Tween 80, and saline, vortexing between each addition to ensure a homogenous solution.

-

The final formulation should be clear and administered within 2 hours of preparation.

Administration Routes

The choice of administration route depends on the intended clinical application and the physicochemical properties of the compound.[4]

| Route | Abbreviation | Description |

| Intravenous (bolus) | IV | Administration directly into a vein (e.g., tail vein in mice). Provides 100% bioavailability.[4] |

| Oral (gavage) | PO | Administration into the stomach via a gavage needle. Common for assessing oral bioavailability.[4] |

| Intraperitoneal | IP | Injection into the peritoneal cavity. Often used for preclinical efficacy studies.[4] |

| Subcutaneous | SC | Injection into the layer of skin directly below the dermis and epidermis.[4] |

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose that does not cause unacceptable toxicity over a specified period.[1][3]

Protocol:

-

Use 3-5 mice per dose group.

-

Administer escalating doses of this compound (e.g., 10, 30, 100 mg/kg) daily for 5-14 days.

-

Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture, activity, or grooming).

-

Record body weight at least three times per week.

-

The MTD is defined as the highest dose that results in no more than 10-15% body weight loss and no mortality or severe clinical signs.

Pharmacokinetic (PK) Study

Objective: To characterize the plasma concentration-time profile of this compound.[4][5]

Protocol:

-

Administer a single dose of this compound to mice or rats via the desired routes (e.g., 10 mg/kg IV and 50 mg/kg PO).

-

Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process blood to plasma and store at -80°C until analysis.

-

Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

-

Calculate key PK parameters using software like Phoenix WinNonlin.

Table of Key Pharmacokinetic Parameters:

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F% | Bioavailability (for extravascular routes) |

Visualizations

Experimental Workflow

Caption: Workflow for in vivo evaluation of a novel kinase inhibitor.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway inhibited by this compound.

Data Presentation

All quantitative data from MTD, PK, and efficacy studies should be summarized in clear, concise tables for easy comparison across dose groups and studies.

Example MTD Data Table:

| Dose (mg/kg) | Administration Route | Frequency | Mean Body Weight Change (%) | Mortality | Clinical Signs |

| 10 | PO | QD | +2.5% | 0/5 | None |

| 30 | PO | QD | -5.0% | 0/5 | Mild lethargy |

| 100 | PO | QD | -18.0% | 2/5 | Severe lethargy, hunched posture |

Example PK Data Table:

| Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) | F% |

| IV | 10 | 1500 | 3200 | 4.5 | N/A |

| PO | 50 | 800 | 4800 | 5.2 | 30% |

Conclusion